2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide
Description
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, a benzyl group, and an acetamide moiety
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-9-5-7-13-21(18)28-23(31)16-30-22-14-8-6-12-20(22)24-25(30)26(32)29(17-27-24)15-19-10-3-2-4-11-19/h2-14,17H,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMSOAWVLHHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the cyclization of appropriate starting materials to form the pyrimidoindole core. This can be achieved through a condensation reaction between an indole derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrimidoindole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide
- 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenyl-2-butanyl)acetamide
Uniqueness
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-methylphenyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Biological Activity
The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methylphenyl)acetamide is a member of the pyrimidoindole family, characterized by a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.45 g/mol. The structure includes a pyrimidoindole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O |
| Molecular Weight | 398.45 g/mol |
| Core Structure | Pyrimidoindole |
| Functional Groups | Benzyl, Acetamide |
The mechanism of action for This compound involves interactions with specific biological targets. These may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways involved in cellular responses.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The biological activity of the compound also extends to antimicrobial effects. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Inhibitory | 32 |
| Staphylococcus aureus | Inhibitory | 16 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity in vitro. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
Case Studies and Research Findings
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidoindoles demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the importance of structural modifications for enhancing activity.
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties of various pyrimidoindole derivatives against common pathogens. The results indicated that certain modifications significantly increased antibacterial efficacy.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
